N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-N'-(4-NITROPHENYL)UREA
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Overview
Description
N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-N'-(4-NITROPHENYL)UREA is a chemical compound known for its unique structure and properties. It belongs to the class of ureas and is characterized by the presence of a morpholine ring, a benzoxadiazole moiety, and a nitrophenyl group.
Preparation Methods
The synthesis of N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-N'-(4-NITROPHENYL)UREA typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoxadiazole Moiety: This step involves the reaction of appropriate starting materials to form the benzoxadiazole ring.
Introduction of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction.
Coupling with the Nitrophenyl Group: The final step involves coupling the benzoxadiazole-morpholine intermediate with a nitrophenyl isocyanate to form the desired urea compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity .
Chemical Reactions Analysis
N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-N'-(4-NITROPHENYL)UREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-N'-(4-NITROPHENYL)UREA has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-N'-(4-NITROPHENYL)UREA involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-N'-(4-NITROPHENYL)UREA can be compared with other similar compounds, such as:
1-[4-(4-Morpholinyl)-2,1,3-benzoxadiazol-7-yl]-3-(4-aminophenyl)urea: This compound has an amino group instead of a nitro group, leading to different reactivity and applications.
1-[4-(4-Morpholinyl)-2,1,3-benzoxadiazol-7-yl]-3-(4-methylphenyl)urea:
Properties
Molecular Formula |
C17H16N6O5 |
---|---|
Molecular Weight |
384.3 g/mol |
IUPAC Name |
1-(4-morpholin-4-yl-2,1,3-benzoxadiazol-7-yl)-3-(4-nitrophenyl)urea |
InChI |
InChI=1S/C17H16N6O5/c24-17(18-11-1-3-12(4-2-11)23(25)26)19-13-5-6-14(16-15(13)20-28-21-16)22-7-9-27-10-8-22/h1-6H,7-10H2,(H2,18,19,24) |
InChI Key |
BJJUETIRJVEVLQ-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC=C(C3=NON=C23)NC(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1COCCN1C2=CC=C(C3=NON=C23)NC(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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